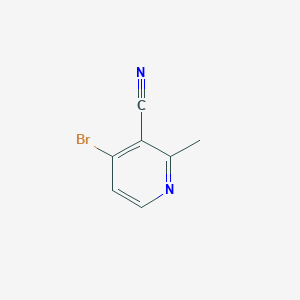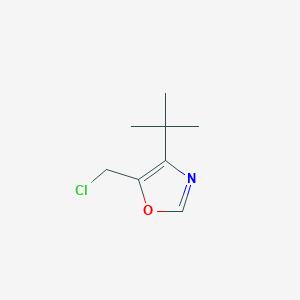
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a chloro group, an isopropylamino group, a thiazole ring, and a methoxy group attached to a quinoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol typically involves multi-step organic reactions. The starting materials often include quinoline derivatives, thiazole derivatives, and appropriate chlorinating and methoxylating agents. The reaction conditions may vary, but common steps include:
Chlorination: Introduction of the chloro group to the quinoline ring.
Thiazole Formation: Construction of the thiazole ring through cyclization reactions.
Amination: Introduction of the isopropylamino group.
Methoxylation: Addition of the methoxy group to the quinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反应分析
Types of Reactions
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets may vary depending on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate signal transduction pathways.
相似化合物的比较
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline cores but different substituents.
Thiazole Derivatives: Compounds with thiazole rings and varying functional groups.
Chloroquinolines: Compounds with chloro groups attached to quinoline rings.
Uniqueness
8-Chloro-2-(2-(isopropylamino)thiazol-4-yl)-7-methoxyquinolin-4-ol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
分子式 |
C16H16ClN3O2S |
|---|---|
分子量 |
349.8 g/mol |
IUPAC 名称 |
8-chloro-7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]-1H-quinolin-4-one |
InChI |
InChI=1S/C16H16ClN3O2S/c1-8(2)18-16-20-11(7-23-16)10-6-12(21)9-4-5-13(22-3)14(17)15(9)19-10/h4-8H,1-3H3,(H,18,20)(H,19,21) |
InChI 键 |
ACBFYGNPKAHQOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC(=CS1)C2=CC(=O)C3=C(N2)C(=C(C=C3)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)


![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)



![ethyl 5-oxo-5H-iMidazo[2,1-b][1,3]thiazine-6-carboxylate](/img/structure/B13959803.png)

![2-(Prop-1-en-2-yl)benzo[d]thiazole](/img/structure/B13959807.png)


